molecular formula C17H13NO8S2 B14307192 3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid CAS No. 110827-70-8

3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid

Cat. No.: B14307192
CAS No.: 110827-70-8
M. Wt: 423.4 g/mol
InChI Key: SNLHNXXOWZCVMO-UHFFFAOYSA-N
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Description

3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid is a complex organic compound known for its unique chemical structure and properties. It is a derivative of naphthalene, featuring benzamido and hydroxyl groups along with two sulfonic acid groups. This compound is of significant interest in various scientific fields due to its diverse applications and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid typically involves multiple steps, starting with the sulfonation of naphthalene. The process includes:

    Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at specific positions.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using a strong oxidizing agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form amines.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid finds applications in several scientific domains:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in biochemical assays and as a fluorescent marker due to its unique optical properties.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The sulfonic acid groups enhance its solubility and facilitate its interaction with biological molecules, while the benzamido and hydroxyl groups contribute to its reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1,5-disulfonic acid: Lacks the benzamido and hydroxyl groups, resulting in different reactivity and applications.

    3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid: Similar structure but with an amino group instead of a benzamido group, leading to different chemical behavior and uses.

    8-Hydroxyquinoline-5-sulfonic acid: Contains a quinoline ring instead of a naphthalene ring, offering distinct properties and applications.

Uniqueness

3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid stands out due to its combination of functional groups, which confer unique reactivity and versatility. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its significance and potential.

Properties

CAS No.

110827-70-8

Molecular Formula

C17H13NO8S2

Molecular Weight

423.4 g/mol

IUPAC Name

3-benzamido-8-hydroxynaphthalene-1,5-disulfonic acid

InChI

InChI=1S/C17H13NO8S2/c19-13-6-7-14(27(21,22)23)12-8-11(9-15(16(12)13)28(24,25)26)18-17(20)10-4-2-1-3-5-10/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26)

InChI Key

SNLHNXXOWZCVMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=CC(=C3C(=C2)S(=O)(=O)O)O)S(=O)(=O)O

Origin of Product

United States

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